6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one
Overview
Description
6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and diabetes.
Mechanism of Action
The mechanism of action of 6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in signaling pathways that regulate cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. This compound also has limited solubility in organic solvents, which can limit its use in some applications.
Future Directions
There are several future directions for research on 6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the use of this compound in materials science, such as the development of this compound-based sensors. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a drug candidate for the treatment of various diseases and has potential applications in materials science. Further research is needed to fully understand the potential of this compound in these areas.
Properties
IUPAC Name |
6-(4-methoxyanilino)-4-(4-nitroanilino)-1H-1,3,5-triazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-26-13-8-4-11(5-9-13)18-15-19-14(20-16(23)21-15)17-10-2-6-12(7-3-10)22(24)25/h2-9H,1H3,(H3,17,18,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFYLSJXIBCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=O)N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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